N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a naphthalene moiety linked via an acetamide bridge to a cyclopenta[d]pyrimidin-4-yl sulfanyl group. The sulfanyl (-S-) linker may contribute to redox activity or metal coordination.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-17(20-15-9-3-6-12-5-1-2-7-13(12)15)11-25-18-14-8-4-10-16(14)21-19(24)22-18/h1-3,5-7,9H,4,8,10-11H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFFJVPAUDIDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
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Formation of the Cyclopenta[d]pyrimidine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine and a cyclopentanone derivative. The reaction conditions often require a strong acid or base as a catalyst and elevated temperatures.
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Introduction of the Sulfanylacetamide Group: : This step involves the reaction of the cyclopenta[d]pyrimidine core with a sulfanylacetamide precursor. Common reagents include thiols and acylating agents, and the reaction may be carried out under reflux conditions.
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Attachment of the Naphthalene Ring: : The final step involves the coupling of the naphthalene ring to the intermediate compound. This can be achieved through a nucleophilic substitution reaction, often using a halogenated naphthalene derivative and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the sulfanylacetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, bases, and nucleophiles under reflux or room temperature conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
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Medicinal Chemistry: : The compound may be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
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Materials Science: : The compound’s unique structural features may make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
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Biological Research: : The compound could be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.
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Industrial Applications: : The compound may find use in various industrial processes, such as catalysis or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions could modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives ()
The compound 2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide (CAS: 686772-23-6) shares key structural motifs with the target molecule:
- Core Heterocycle: Replaces cyclopenta[d]pyrimidinone with a thieno[3,2-d]pyrimidinone ring. The thiophene ring introduces sulfur into the fused system, altering electronic properties and planarity compared to the cyclopentane ring.
- Substituents: A 2-methoxyphenyl group at position 3 of the pyrimidinone, which may enhance solubility via polar interactions, contrasting with the unsubstituted cyclopenta[d]pyrimidinone in the target compound.
- Physicochemical Properties :
The similarity in XLogP3 and polar surface area suggests comparable lipophilicity and solubility profiles. However, the thieno-pyrimidinone’s aromatic sulfur may increase metabolic stability compared to the saturated cyclopentane ring.
N-Substituted 2-Arylacetamides ()
Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit:
- Amide Linkage : Similar acetamide bridge, enabling hydrogen bonding (N–H⋯O) and dimer formation in crystalline states .
- Substituent Effects: Dichlorophenyl and pyrazolyl groups introduce steric bulk and electron-withdrawing effects, contrasting with the naphthalene and cyclopenta[d]pyrimidinone in the target compound.
- Conformational Flexibility: Dihedral angles between aromatic rings in the dichlorophenyl derivative range from 44.5° to 77.5°, indicating significant torsional freedom .
Triazole-Linked Acetamides ()
Derivatives such as 6b (N-(2-nitrophenyl)-substituted) and 6m (N-(4-chlorophenyl)-substituted) feature:
- Triazole Ring : Introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a divergent synthetic strategy compared to the sulfanyl-linked target compound.
- Electronic Effects: Nitro (-NO₂) and chloro (-Cl) substituents modulate electron density, affecting reactivity and binding interactions. For example, 6b shows IR peaks at 1504 cm⁻¹ (asymmetric NO₂) and 1340 cm⁻¹ (–C–N), indicative of strong electron-withdrawing effects .
Structural and Functional Implications
- Hydrogen Bonding : The amide group in all compounds facilitates N–H⋯O interactions, critical for crystal packing (e.g., R₂²(10) dimers in ).
- Lipophilicity : Naphthalene and methoxyphenyl groups increase logP values, suggesting enhanced membrane permeability compared to simpler phenyl analogs.
- Synthetic Accessibility : The target compound’s sulfanyl linkage may require distinct synthetic routes (e.g., nucleophilic substitution) compared to triazole-based analogs synthesized via CuAAC .
Biological Activity
N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews available literature on its synthesis, biological activity, and mechanisms of action.
- Molecular Formula : C25H22N4O2S
- Molecular Weight : 442.5 g/mol
- IUPAC Name : N-naphthalen-1-yl-2-[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanylacetamide
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with cyclopenta[d]pyrimidine structures. Various methods have been employed to optimize yield and purity. The compound is often characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(naphthalen-1-yl)-2-{2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide. For example:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that related naphthalene derivatives can inhibit cell proliferation in various cancer cell lines including nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B). One study reported an IC50 value of 0.6 μM for a similar compound against NPC-TW01 cells .
- Mechanism of Action : The mechanism involves cell cycle arrest and induction of apoptosis. Specifically, these compounds may alter cell division and accumulate cells in the S phase of the cell cycle .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have indicated significant antimicrobial activity against various pathogens:
- In Vitro Antimicrobial Testing : Compounds derived from similar structures have been evaluated for their antimicrobial efficacy using tube dilution techniques. Some derivatives exhibited comparable activity to standard antibiotics like ciprofloxacin .
- Molecular Docking Studies : Computational studies suggest that these compounds can interact with bacterial enzymes or receptors, potentially inhibiting their function and leading to antimicrobial effects.
Case Studies
Several case studies provide insights into the biological activity of naphthalene-based compounds:
- Study on NPC-TW01 Cells : A study focused on a naphthalene derivative with a similar structure demonstrated significant antiproliferative effects against NPC-TW01 cells through cell cycle alteration .
- Antimicrobial Efficacy : Research on related compounds has shown promising results in inhibiting bacterial growth in both Gram-positive and Gram-negative strains, indicating a broad spectrum of antimicrobial activity .
Data Summary
| Activity Type | Related Compound | IC50 Value | Target Cell Line/Pathogen |
|---|---|---|---|
| Anticancer | N-(naphthalen-2-yl)acetamide | 0.6 μM | NPC-TW01 |
| Antimicrobial | Similar naphthalene derivatives | Varies | Various bacterial strains |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(naphthalen-1-yl)-2-({2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 4-chloro-cyclopenta[d]pyrimidin-2-one with 2-mercaptoacetamide intermediates in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) at 60–80°C for 6–12 hours .
- Coupling strategies : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to link the naphthalen-1-ylamine moiety to the thioacetamide group, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can structural characterization be performed to confirm the identity and purity of the compound?
- Techniques :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for naphthalene), cyclopenta[d]pyrimidinone NH (δ ~11.6 ppm), and sulfanyl CH₂ (δ ~4.1 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 327.09 for analogous structures) .
- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N/O interactions) and dihedral angles between aromatic rings (e.g., 42–77°) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for sulfanyl-acetamide derivatives?
- Approach :
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrimidinone vs. naphthalene) using in vitro assays (e.g., enzyme inhibition IC₅₀) .
- Crystallographic studies : Correlate hydrogen-bonding patterns (e.g., R²²(10) dimers) with solubility and bioavailability discrepancies .
Q. How can computational modeling guide the design of analogs targeting cyclopenta[d]pyrimidinone-binding enzymes?
- Methods :
- Docking simulations : Use AutoDock Vina to predict binding poses of the sulfanyl-acetamide motif in ATP-binding pockets (e.g., kinase domains) .
- MD simulations : Assess conformational stability of the cyclopenta ring under physiological pH (e.g., protonation states of the pyrimidinone NH) .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Challenges :
- Polymorphism due to flexible sulfanyl-acetamide linker .
- Solvent inclusion in crystal lattices (e.g., DMSO/water mixtures) .
- Solutions :
- Use slow evaporation in CH₂Cl₂/EtOAc (1:1) at 4°C to favor monoclinic P2₁/c space groups .
- Co-crystallize with stabilizing agents (e.g., PEG 4000) to enhance diffraction quality .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
